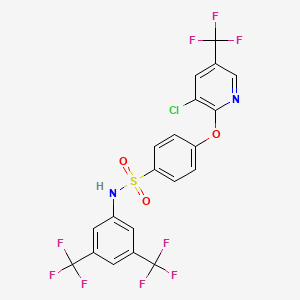
N-(3,5-Bis(trifluoromethyl)phenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including a phenyl group, a pyridinyl group, and a benzenesulfonamide group, all of which are common in many organic compounds . The presence of multiple trifluoromethyl groups suggests that this compound may have unique properties related to these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups. The presence of the aromatic rings (phenyl and pyridinyl groups) would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the electron-withdrawing trifluoromethyl groups. These groups could potentially make the compound more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the presence of various functional groups. For example, the trifluoromethyl groups could potentially increase the compound’s lipophilicity, influencing its solubility and reactivity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Benzenesulfonamide derivatives are pivotal in chemical synthesis, serving as intermediates for developing pharmaceuticals, dyes, and other chemical entities. For example, derivatives of benzenesulfonamides have been synthesized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties, showcasing their versatility in medicinal chemistry (Ş. Küçükgüzel et al., 2013). Additionally, compounds with benzenesulfonamide moieties have been explored for their catalytic activities in Baeyer-Villiger oxidations, highlighting their utility in organic synthesis and potential environmental applications (G. ten Brink et al., 2001).
Antimicrobial and Antiviral Research
The antimicrobial and antiviral activities of benzenesulfonamide derivatives have been a subject of interest. For instance, novel benzenesulfonamides bearing a 1,3,4-oxadiazole moiety have been prepared and screened for their antimicrobial and anti-HIV activities, demonstrating the potential of these compounds in addressing infectious diseases (R. Iqbal et al., 2006).
Pharmacological Applications
The pharmacological potential of benzenesulfonamides is significant, with studies exploring their use as carbonic anhydrase inhibitors for glaucoma treatment and other disorders. Research into benzenesulfonamide incorporating flexible triazole moieties revealed highly effective carbonic anhydrase inhibition, promising for developing therapeutics for glaucoma and potentially cancer due to the inhibition of tumor-associated carbonic anhydrase isoforms (A. Nocentini et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClF9N2O3S/c21-16-8-12(20(28,29)30)9-31-17(16)35-14-1-3-15(4-2-14)36(33,34)32-13-6-10(18(22,23)24)5-11(7-13)19(25,26)27/h1-9,32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAFRBCLMXANIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClF9N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)
![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)
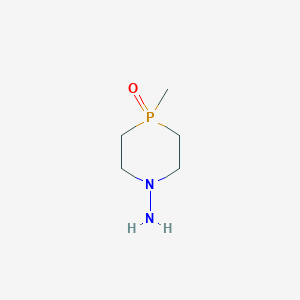
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748611.png)
![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(phenylsulfonyl)propanamide](/img/structure/B2748616.png)
![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)
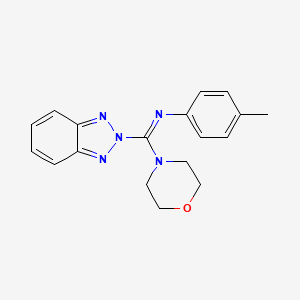
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)
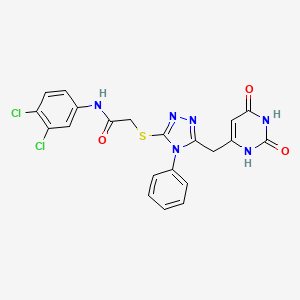
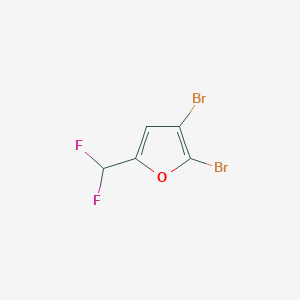

![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)